molecular formula C16H20N6O2S B2575921 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1014095-35-2

3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B2575921
CAS No.: 1014095-35-2
M. Wt: 360.44
InChI Key: APNWHHSNZUGRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule featuring multiple functional groups, including pyrazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps:

  • Formation of Pyrazole Derivative: : Starting with 3-methoxy-1-methyl-1H-pyrazole, it can be functionalized using various reagents to introduce the necessary substituents.

  • Triazole Ring Formation: : The pyrazole derivative can be reacted with appropriate reagents to form the triazole ring, specifically at the 4- and 5-positions.

  • Pyridine Ring Attachment:

Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves precise temperature control, use of catalysts, and solvent selection to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitrogen atoms in the triazole and pyrazole rings.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or on the side chains.

Common Reagents and Conditions Used:
  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituting Agents: : Halides, sulfonates.

Major Products Formed:
  • Oxidation yields sulfoxides or sulfones.

  • Reduction can yield partially hydrogenated products.

  • Substitution can introduce various functional groups, modifying the compound's properties.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: It shows potential as a building block for designing molecules that interact with biological macromolecules, such as enzymes or receptors.

Medicine: Research into its derivatives indicates possible pharmaceutical applications, including antimicrobial and anticancer activities.

Industry: Its ability to undergo various chemical transformations makes it useful in materials science and catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity or function. This interaction often involves binding to the active site or inducing conformational changes in the target molecule.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(((5-(3-methyl-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

  • 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Uniqueness: What sets 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific arrangement of the pyrazole, triazole, and pyridine rings confers unique properties that can be fine-tuned for different uses.

That's a detailed exploration of this compound! Fascinating, right?

Properties

IUPAC Name

3-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)7-8-23-2)25-11-12-5-4-6-17-9-12/h4-6,9-10H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWHHSNZUGRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.